2-(Ethoxycarbonyl)-4,5-difluorophenylboronic acid pinacol ester
Overview
Description
2-(Ethoxycarbonyl)-4,5-difluorophenylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its ability to form carbon-carbon bonds, making it a crucial intermediate in the synthesis of various pharmaceuticals, agrochemicals, and organic materials.
Mechanism of Action
Target of Action
The primary target of 2-(Ethoxycarbonyl)-4,5-difluorophenylboronic acid pinacol ester is the formation of carbon-carbon bonds in organic synthesis . This compound is a boronic ester, which is generally used in metal-catalyzed carbon-carbon bond formation reactions like the Suzuki–Miyaura reaction .
Mode of Action
The compound interacts with its targets through a process known as protodeboronation . Protodeboronation is a radical approach that involves the removal of a boron group from the boronic ester . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Pharmacokinetics
It’s known that the compound is susceptible to hydrolysis, especially at physiological ph . The kinetics of this hydrolysis is dependent on the substituents in the aromatic ring . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds, which is a crucial step in organic synthesis . For example, the hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .
Action Environment
The action of this compound is influenced by environmental factors such as pH. The rate of hydrolysis of the compound is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the pH of the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Ethoxycarbonyl)-4,5-difluorophenylboronic acid pinacol ester typically involves the reaction of 2-(Ethoxycarbonyl)-4,5-difluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
Temperature: Room temperature to reflux
Dehydrating Agent: Molecular sieves or anhydrous magnesium sulfate
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition is common. Additionally, purification techniques like crystallization and chromatography are employed to obtain high-purity products.
Types of Reactions:
Suzuki-Miyaura Coupling: This compound undergoes Suzuki-Miyaura coupling reactions with various aryl halides to form biaryl compounds. The reaction typically requires a palladium catalyst and a base such as potassium carbonate.
Protodeboronation: In the presence of protic solvents or acids, the boronic ester can undergo protodeboronation, leading to the formation of the corresponding phenol.
Oxidation: The boronic ester can be oxidized to the corresponding boronic acid or phenol using oxidizing agents like hydrogen peroxide or sodium perborate.
Common Reagents and Conditions:
Catalysts: Palladium(0) or palladium(II) complexes
Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate
Solvents: Tetrahydrofuran (THF), ethanol, or water
Major Products:
Biaryl Compounds: Formed via Suzuki-Miyaura coupling
Phenols: Formed via protodeboronation or oxidation
Scientific Research Applications
2-(Ethoxycarbonyl)-4,5-difluorophenylboronic acid pinacol ester has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of boron-containing drugs for cancer therapy, particularly in boron neutron capture therapy (BNCT).
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with diols and other biomolecules.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its ability to undergo various functionalization reactions.
Comparison with Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the ethoxycarbonyl and difluoro substituents.
2-(Methoxycarbonyl)phenylboronic Acid Pinacol Ester: Contains a methoxycarbonyl group instead of an ethoxycarbonyl group.
4,5-Difluorophenylboronic Acid Pinacol Ester: Lacks the ethoxycarbonyl group.
Uniqueness: 2-(Ethoxycarbonyl)-4,5-difluorophenylboronic acid pinacol ester is unique due to the presence of both ethoxycarbonyl and difluoro substituents, which can influence its reactivity and stability. The ethoxycarbonyl group can enhance solubility in organic solvents, while the difluoro substituents can affect the electronic properties of the compound, making it more suitable for specific synthetic applications.
Properties
IUPAC Name |
ethyl 4,5-difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BF2O4/c1-6-20-13(19)9-7-11(17)12(18)8-10(9)16-21-14(2,3)15(4,5)22-16/h7-8H,6H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIZTURUCKHPCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C(=O)OCC)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BF2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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